molecular formula C19H22N2O3 B11169165 4-(butanoylamino)-N-(2-methoxybenzyl)benzamide

4-(butanoylamino)-N-(2-methoxybenzyl)benzamide

Cat. No.: B11169165
M. Wt: 326.4 g/mol
InChI Key: JTTPXJBZYYJKNG-UHFFFAOYSA-N
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Description

4-BUTANAMIDO-N-[(2-METHOXYPHENYL)METHYL]BENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a butanamido group and a methoxyphenylmethyl group attached to a benzamide core. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTANAMIDO-N-[(2-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobutanamide with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-BUTANAMIDO-N-[(2-METHOXYPHENYL)METHYL]BENZAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

4-BUTANAMIDO-N-[(2-METHOXYPHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

4-BUTANAMIDO-N-[(2-METHOXYPHENYL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BUTANAMIDO-N-[(2-METHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Benzamide, N-(4-methoxyphenyl)-2-methyl-

Uniqueness

Compared to similar compounds, 4-BUTANAMIDO-N-[(2-METHOXYPHENYL)METHYL]BENZAMIDE stands out due to its specific structural features and the presence of both butanamido and methoxyphenylmethyl groups. These unique characteristics contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-(butanoylamino)-N-[(2-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C19H22N2O3/c1-3-6-18(22)21-16-11-9-14(10-12-16)19(23)20-13-15-7-4-5-8-17(15)24-2/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

JTTPXJBZYYJKNG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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